1,2,4,5,7,8-Hexachloronaphthalene
Overview
Description
1,2,4,5,7,8-Hexachloronaphthalene: is a chlorinated derivative of naphthalene, characterized by the presence of six chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H2Cl6 , and it has a molecular weight of 334.84 g/mol . This compound is known for its persistence in the environment and its potential use in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5,7,8-Hexachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5,7,8-Hexachloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form chlorinated naphthoquinones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially dechlorinated naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: NaOCH3, NaOEt, in polar aprotic solvents.
Major Products:
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalene derivatives.
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
1,2,4,5,7,8-Hexachloronaphthalene has several scientific research applications, including:
Environmental Studies: Used as a standard for environmental testing and research, particularly in the analysis of persistent organic pollutants (POPs) in various matrices such as soil, water, and biological samples.
Material Science: Investigated for its potential use in the synthesis of advanced materials, including polymers and composites with unique properties.
Analytical Chemistry: Employed as a reference compound in the development and validation of analytical methods for the detection and quantification of chlorinated naphthalenes.
Mechanism of Action
The mechanism of action of 1,2,4,5,7,8-Hexachloronaphthalene involves its interaction with cellular components, leading to various biochemical and physiological effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it can interfere with cellular signaling pathways and enzyme activities, leading to disruptions in normal cellular functions .
Comparison with Similar Compounds
- 1,2,3,4,5,7-Hexachloronaphthalene
- 1,2,3,5,7,8-Hexachloronaphthalene
- 1,2,4,5,6,8-Hexachloronaphthalene
Comparison: 1,2,4,5,7,8-Hexachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and physical properties. Compared to other hexachloronaphthalene isomers, it may exhibit different environmental persistence, toxicity, and reactivity profiles. For example, the position of chlorine atoms can affect the compound’s ability to undergo certain chemical reactions and its interaction with biological systems .
Properties
IUPAC Name |
1,2,4,5,7,8-hexachloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-5(13)9(15)8-7(3)4(12)2-6(14)10(8)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZREMCYQNYZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145831 | |
Record name | 1,2,4,5,7,8-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103426-92-2 | |
Record name | Naphthalene, 1,2,4,5,7,8-hexachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5,7,8-Hexachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,2,4,5,7,8-Hexachloronaphthalene?
A1: this compound is a chlorinated naphthalene molecule with six chlorine atoms attached to specific carbon positions on the naphthalene backbone. Its structure has been confirmed through synthesis and crystallographic analysis [, ]. This specific arrangement of chlorine atoms influences its physical and chemical properties.
Q2: How is this compound synthesized?
A2: While the provided abstracts don't detail a specific synthesis method for this compound, they highlight its successful synthesis and crystallographic characterization [, ]. This suggests that established synthetic routes for chlorinated naphthalenes were likely employed. These methods often involve direct chlorination of naphthalene under controlled conditions to achieve the desired substitution pattern.
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